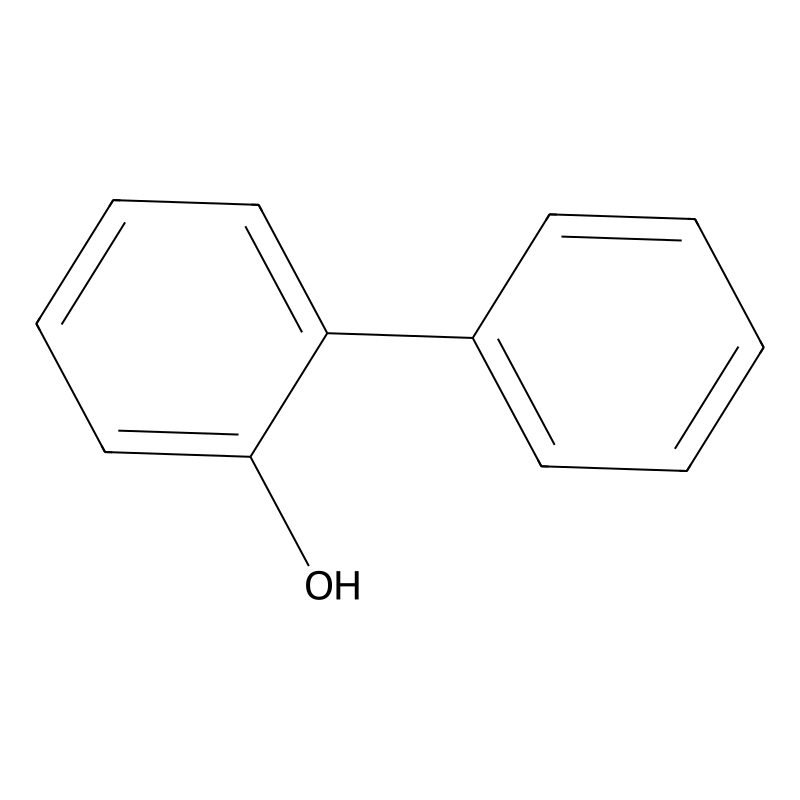

2-Phenylphenol

C12H10O

C6H5C6H4OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C12H10O

C6H5C6H4OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

FORMS SALTS OF WHICH THOSE OF THE ALKALI METALS ARE WATER-SOLUBLE; THE SODIUM SALT CRYSTALLIZES AS A TETRAHYDRATE, SOLUBILITY CIRCA 1.1 KG/KG WATER (35 °C), GIVING A SOLUTION OF PH 12.0-13.5.

Soluble in fixed alkali hydroxide solutions and most organic solvents.

Soluble in sodium hydroxide

Soluble in ethanol, acetone, benzene, chloroform, and ligroin; very soluble in ethyl ether and pyridine.

Sol in most organic solvents, including ethanol, ethylene glycol, isopropanol, glycolethers, and polyglycols.

For more Solubility (Complete) data for o-Phenylphenol (6 total), please visit the HSDB record page.

0.7 mg/mL at 25 °C

Solubility in water, g/l at 20 °C: 0.2 (very poor)

insoluble in water

moderately soluble (in ethanol)

Synonyms

Canonical SMILES

Antimicrobial Properties

The primary area of research on 2-Phenylphenol focuses on its antimicrobial properties. Studies have shown it to be effective against various fungi, bacteria, and even some viruses [1]. This makes it a valuable tool for researchers studying plant pathology, food spoilage, and disinfection methods [2, 3].

Researchers are also investigating the mechanisms by which 2-Phenylphenol exerts its antimicrobial effects. Understanding these mechanisms could lead to the development of new and more targeted antifungal and antibacterial agents [1].

- Source: [1] Applied Sciences: Heterogeneous Electro-Fenton-like Designs for the Disposal of 2-Phenylphenol from Water ()

- Source: [2] National Institutes of Health: 2-Phenylphenol

- Source: [3] Wiley Online Library: Disinfection efficacy of ortho-phenylphenol washes against Escherichia coli and Salmonella spp. on the surface of oranges

Environmental Research

Another area of research focuses on the environmental impact of 2-Phenylphenol. As a fungicide used in agriculture, it can potentially contaminate soil and water sources [2]. Researchers are studying the degradation pathways of 2-Phenylphenol in the environment to understand its persistence and potential ecological effects [1].

Additionally, some studies are investigating methods for removing 2-Phenylphenol from contaminated water, such as using advanced oxidation processes [1].

2-Phenylphenol, also known as o-phenylphenol, is an organic compound characterized by its chemical formula C₁₂H₁₀O. It appears as a white to buff-colored crystalline solid with a distinct odor and is primarily recognized for its biocidal properties. This compound is one of the monohydroxylated isomers of biphenyl, and it has historically been used as a fungicide, disinfectant, and preservative in various agricultural and household applications. Its solubility in water is limited, but it is soluble in organic solvents such as ethanol, acetone, and chloroform .

2-Phenylphenol acts as a weak organic acid with a pKa of approximately 9.5 to 10.01 at 25°C . It can neutralize bases exothermically and may react with strong reducing agents such as hydrides, alkali metals, and sulfides, producing flammable gases like hydrogen. It readily undergoes sulfonation reactions with concentrated sulfuric acid and can be nitrated rapidly, although nitrated phenols are known to be potentially explosive upon heating .

2-Phenylphenol can be synthesized through several methods:

- Aldol Condensation: This involves the condensation of cyclohexanone to produce cyclohexenylcyclohexanone, which is then dehydrogenated to yield 2-phenylphenol.

- Distillation Recovery: It can be recovered from the distillation residue of phenol production via sulfonation processes.

- Vacuum Distillation: This method separates mixed phenolic compounds based on their solubility differences in solvents like trichloroethylene .

The primary applications of 2-phenylphenol include:

- Agricultural Fungicide: Used post-harvest for treating fruits and vegetables.

- Disinfectant: Employed in hospitals, veterinary clinics, and food processing facilities for surface disinfection.

- Preservative: Utilized in the treatment of citrus fruits to extend shelf life.

- Industrial Uses: Involved in the production of other chemicals, including dyes and rubber products .

Research indicates that 2-phenylphenol interacts with various biological systems. Its absorption through the skin has been noted to be significant, with about 43% of applied doses being absorbed during studies on human exposure. The compound is primarily excreted through urine . Additionally, studies have raised concerns about its potential endocrine-disrupting effects, necessitating further investigation into its long-term impacts on human health and the environment .

Several compounds share structural similarities or functional properties with 2-phenylphenol:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Biphenyl | C₁₂H₁₄ | A simple structure without hydroxyl groups; used as a solvent. |

| Phenol | C₆H₆O | A monohydroxylated aromatic compound; widely used as an antiseptic. |

| 4-Phenylphenol | C₁₂H₁₀O | Similar structure but with the hydroxyl group at the para position; used similarly as a biocide. |

| Sodium Orthophenyl Phenolate | C₁₂H₉NaO | The sodium salt form of 2-phenylphenol; more soluble in water; used as a preservative. |

The uniqueness of 2-phenylphenol lies in its specific positioning of the hydroxyl group on the biphenyl structure (ortho position), which influences its reactivity and biological activity compared to other phenolic compounds .

The primary industrial route for 2-phenylphenol synthesis relies on the aldol condensation of cyclohexanone as the foundational step [1] [2]. This conventional approach begins with the self-condensation of cyclohexanone to form dimeric intermediates, which subsequently undergo dehydrogenation to yield the target aromatic compound.

The cyclohexanone self-condensation reaction proceeds through a well-established mechanism involving enolate formation followed by nucleophilic attack on the carbonyl group of another cyclohexanone molecule [2] [3]. The reaction is typically catalyzed by acidic or basic catalysts, with the choice of catalyst significantly influencing both reaction selectivity and operational conditions. Under acidic conditions using Amberlyst 15 catalyst, the reaction occurs at temperatures between 70-110°C with an activation energy of 68.46 kilojoules per mole [2]. The main products formed are dimers, specifically 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone, with the former being the predominant product [2] [3].

Recent advances in catalyst development have demonstrated remarkable improvements in selectivity. The HRF5015 catalyst system achieves nearly 100% dimer selectivity at 90°C, representing a significant advancement over conventional catalysts [4]. This superior performance is attributed to the unique cluster structure formed by sulfonic groups and nanopores within the catalyst matrix, which provides enhanced selectivity while operating at lower temperatures compared to alternative systems [4] [5].

Water formation during the condensation reaction presents a significant challenge, as it negatively impacts reaction rates through adsorption onto catalyst surfaces and promotion of reverse reactions [2]. Industrial processes address this issue through vacuum operation at 0.4 bar to continuously remove water, or through pressure operation at 5 bar to maintain water in the liquid phase while managing its inhibitory effects [2].

Temperature optimization studies reveal that while higher temperatures increase reaction rates, they also promote undesirable trimer formation [2]. The activation energy for trimer production (220.52 kilojoules per mole) is substantially higher than that for dimer formation (68.46 kilojoules per mole), explaining the decreased dimer selectivity at elevated temperatures [2]. Industrial operations typically maintain temperatures between 90-110°C to balance reaction rate with product selectivity [2] [4].

The reaction kinetics follow second-order behavior with respect to cyclohexanone concentration, and the rate is first-order in base concentration for base-catalyzed systems [6] [7]. Kinetic modeling incorporating reactant and product concentrations, catalyst concentration, and temperature has been successfully developed for process optimization [2]. The Langmuir-Hinshelwood model effectively describes the catalytic behavior, with strong water adsorption constants of 0.017 kilograms per millimole and weaker adsorption for condensation products at 3.63 × 10⁻⁴ kilograms per millimole [2].

Catalytic Dehydrogenation Processes

The second critical step in 2-phenylphenol synthesis involves the catalytic dehydrogenation of cyclohexanone dimers to form the aromatic ring system. This transformation represents a crucial conversion from saturated cyclic intermediates to the final aromatic product through selective carbon-carbon bond dehydrogenation [8] [9].

Palladium-based catalysts have emerged as the most effective systems for this dehydrogenation process. The combination of palladium on carbon with hydrogen gas creates a unique "reaction-activated" catalyst system that achieves high conversion rates without requiring external oxidants or hydrogen acceptors [9] [10]. This system operates through a mechanism where the generated hydrogen activates the palladium catalyst, creating hydrogenated palladium species that facilitate subsequent dehydrogenation steps [9].

The dehydrogenation process using palladium on carbon proceeds optimally at temperatures between 130-150°C, achieving 89% conversion with 82% selectivity toward 2-phenylphenol formation [9]. The reaction mechanism involves initial keto-enol tautomerization under alkaline conditions, followed by palladium-mediated dehydrogenative processes that ultimately yield the aromatic product [9]. The only byproduct of this process is hydrogen gas, making it highly atom-economical and environmentally favorable [9].

Zeolite-supported palladium catalysts offer enhanced stability and performance compared to conventional carbon-supported systems [11]. Palladium on H-ZSM-5 zeolites with silicon-to-aluminum ratios of 85:1 and 200:1 demonstrate superior catalytic activity and reduced deactivation rates compared to systems with lower ratios [11]. The higher silicon content reduces the number of acidic sites, minimizing polymer formation that leads to catalyst deactivation through surface fouling [11].

The introduction of magnesium into palladium-zeolite systems further improves catalyst stability by serving as a promoter that reduces activity attenuation rates [11]. Palladium-magnesium-ZSM-5 catalysts maintain consistent performance even at lower silicon-to-aluminum ratios, demonstrating the beneficial effects of magnesium incorporation on catalyst longevity [11].

Copper-nickel mixed metal systems represent an alternative approach to palladium-based catalysts for dehydrogenation applications [8]. Catalysts prepared from copper-nickel-magnesium-aluminum hydrotalcite precursors achieve high selectivity (up to 90%) for 2-phenylphenol formation when the nickel-to-total metal ratio is optimized at 0.4 [8]. These systems demonstrate excellent stability over extended operation periods, with the combination of copper and nickel providing synergistic effects that enhance both activity and durability [8].

The dehydrogenation reaction conditions require careful optimization to maximize selectivity while minimizing side reactions. Temperature control is particularly critical, as excessive temperatures promote over-dehydrogenation and formation of undesired aromatic byproducts [8] [11]. Pressure management also plays a crucial role, with moderate hydrogen partial pressures facilitating the reaction-activated mechanism while preventing excessive hydrogenation of intermediates [9].

Large-Scale Manufacturing Considerations

Industrial production of 2-phenylphenol operates at significant scale, with global market values reaching 70.6 million United States dollars in 2023 and projected growth to 108.1-750 million United States dollars by 2031 [12] [13]. The compound annual growth rate of 4.4-5.5% reflects steady demand growth across multiple application sectors [12] [13].

United States production data indicates manufacturing volumes exceeding 1-10 million pounds annually during the 1990-1994 period [14]. Current production capacity has expanded substantially to meet growing global demand, particularly in Asia-Pacific regions where manufacturing activities are concentrated [12] [15].

The integrated two-step process combining cyclohexanone condensation with catalytic dehydrogenation represents the predominant industrial approach [1] [2]. This configuration allows for efficient heat integration between the condensation reactor operating at 90-110°C and the dehydrogenation unit operating at 130-300°C [2] [8] [11]. The temperature differential enables effective heat recovery and energy optimization across the integrated process [2].

Reactor design considerations for large-scale operation include the management of exothermic condensation reactions and endothermic dehydrogenation processes [2] [9]. The condensation step generates approximately 59.2 kilojoules per mole of heat, requiring effective heat removal systems to maintain optimal temperature control [6]. Conversely, the dehydrogenation step requires substantial heat input, creating opportunities for process integration and energy efficiency improvements [9].

Catalyst management represents a critical aspect of industrial operations. The heterogeneous nature of both condensation and dehydrogenation catalysts enables continuous operation with periodic catalyst regeneration [2] [4]. Amberlyst 15 resin catalysts demonstrate stability over 300 hours of continuous operation without significant deactivation [2]. Similarly, HRF5015 catalysts maintain performance through five reuse cycles without substantial activity loss [4].

Process safety considerations include the management of hydrogen gas generation during dehydrogenation operations [9]. The reaction-activated palladium systems produce hydrogen as the sole byproduct, requiring appropriate gas handling and safety systems [9]. Additionally, the presence of organic compounds at elevated temperatures necessitates comprehensive fire prevention and explosion protection measures [16].

Quality control systems for industrial production focus on maintaining high product purity and minimizing byproduct formation. The typical industrial yield of 80-90% for the overall process requires effective separation and purification systems to achieve commercial-grade product specifications [2] [4]. Advanced process control systems monitor key parameters including temperature, pressure, catalyst activity, and product composition to ensure consistent product quality [2].

Byproduct Formation and Purification Techniques

The synthesis of 2-phenylphenol generates several byproducts that require careful management and separation to achieve high product purity. Understanding byproduct formation mechanisms and implementing effective purification strategies are essential for efficient industrial operations.

During the cyclohexanone condensation stage, the primary byproducts include trimers and higher oligomers formed through consecutive aldol condensation reactions [2] [3]. Trimer formation becomes significant at temperatures above 110°C, with activation energy of 220.52 kilojoules per mole substantially higher than dimer formation [2]. The selectivity toward trimer formation can be minimized through optimal temperature control and catalyst selection, with advanced catalysts like HRF5015 achieving nearly 100% dimer selectivity [4].

The two primary dimer products, 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone, are formed in approximate ratios of 75:20, with the former being the predominant species [2] [3]. These isomeric dimers exhibit different reactivity profiles in subsequent dehydrogenation steps, requiring careful management to optimize overall process efficiency [2].

Water formation accompanies the condensation reaction and significantly impacts both reaction kinetics and product separation [2]. The water content affects catalyst activity through competitive adsorption and promotes reverse condensation reactions [2]. Industrial processes employ vacuum distillation or pressure operation to manage water content and minimize its inhibitory effects [2].

The dehydrogenation stage produces hydrogen gas as the primary byproduct, along with minor amounts of benzene and other aromatic compounds [9] [17]. The high selectivity of optimized palladium catalysts minimizes benzene formation, typically limiting it to less than 10% of the product stream [9]. The reaction-activated palladium systems achieve exceptional selectivity by utilizing the generated hydrogen to maintain catalyst activity [9].

Purification of 2-phenylphenol from the reaction mixture employs multiple separation techniques tailored to the specific physical properties of the components. The compound exhibits a boiling point of 282°C, significantly higher than most reaction byproducts, enabling effective separation through fractional distillation [18] [19]. The melting point of 57-59°C allows for purification through recrystallization techniques when high purity is required [18] [19].

Distillation represents the primary separation method for crude 2-phenylphenol purification [20]. The substantial boiling point differences between 2-phenylphenol (282°C), unreacted cyclohexanone (156°C), and most organic byproducts enable efficient separation through conventional distillation columns [18]. Multi-stage distillation systems can achieve product purities exceeding 95% while recovering valuable byproducts for recycle or alternative uses [20].

Extractive distillation techniques using selective solvents enhance separation efficiency for close-boiling components [20]. Sulfolane has been successfully employed as an extractive distillation agent for related phenolic compound separations, demonstrating the potential for application in 2-phenylphenol purification [20].

Crystallization methods provide additional purification capability, particularly for achieving pharmaceutical or analytical grade purity levels [19]. The crystalline nature of 2-phenylphenol enables effective recrystallization from suitable solvents, with typical solvents including ethanol, acetone, and other polar organic compounds [18] [19].

Advanced separation techniques include membrane-based processes and chromatographic methods for specialized applications requiring ultra-high purity [19]. These techniques become economically viable for high-value applications where product purity specifications exceed those achievable through conventional distillation and crystallization methods [19].

The management of catalyst-derived impurities requires specific attention in industrial purification processes. Metal residues from palladium or other catalysts necessitate removal through filtration, adsorption, or chemical treatment to meet product specifications [9] [21]. Catalyst deactivation products, including carbonaceous deposits and metal complexes, must be effectively separated to prevent product contamination [21].

Environmental considerations in purification processes include the treatment of aqueous waste streams containing dissolved organics and the recovery of valuable byproducts for beneficial reuse [22]. Advanced treatment technologies, including biological degradation and advanced oxidation processes, enable effective treatment of process wastewater while minimizing environmental impact [23].

2-Phenylphenol has established itself as a cornerstone chemical compound in post-harvest disease management across diverse agricultural applications. The compound functions primarily as a broad-spectrum fungicide that disrupts pathogen cell walls and membranes, providing effective control against key storage diseases [1] [2].

Primary Agricultural Applications

The primary agricultural use of 2-Phenylphenol centers on citrus fruit protection, where it is applied post-harvest through waxing processes. Research demonstrates that the compound acts as a residual contact substance with broad-spectrum activity against critical decay organisms including Penicillium species and Rhizopus species [2]. The fungicide achieves its antimicrobial effect by infiltrating the cell wall, cytoplasmic membrane, and cytoplasm of target pathogens, effectively inhibiting fungal growth and sporulation [2].

Efficacy Data for Citrus Applications

Comprehensive field studies have documented the effectiveness of 2-Phenylphenol applications in commercial citrus operations. Post-harvest dipping treatments utilizing sodium orthophenylphenate demonstrate decay reduction rates of 90.2%, 84.3%, and 77.6% at concentrations of 12, 6, and 3 grams per liter respectively [3]. These results consistently outperform conventional fungicides such as imazalil, providing superior protection levels across different citrus varieties including Valencia oranges and clementines [3].

Treatment Methodologies and Concentrations

Multiple application methodologies have been developed for 2-Phenylphenol utilization in post-harvest treatments. Dip treatment protocols employ concentrations of 4900 milligrams per liter, achieving residue recovery rates between 76% and 85% in treated fruit samples [4]. For pear applications, similar concentration levels maintain effective pathogen control while ensuring acceptable residue profiles for commercial distribution [4].

The compound is commonly formulated as sodium orthophenylphenate for enhanced water solubility, enabling more effective application through commercial fruit processing systems. Treatment protocols typically incorporate acid-liberating agents such as ammonium phosphate, which facilitate the release of active phenolic compounds at processing temperatures around 100 degrees Celsius [1].

Pathogen Spectrum and Disease Control

Research findings indicate that 2-Phenylphenol demonstrates exceptional efficacy against the most economically significant post-harvest pathogens. Laboratory studies document complete growth inhibition of Penicillium digitatum and Penicillium italicum at concentrations as low as 1000 micrograms per milliliter [5]. The compound also provides effective control against Alternaria citri and other filamentous fungi that cause substantial post-harvest losses [6].

Antimicrobial Formulations in Material Science

2-Phenylphenol serves as a critical antimicrobial agent in advanced material science applications, where its biocidal properties enable the development of self-sterilizing surfaces and long-lasting antimicrobial coatings. The compound's incorporation into various material matrices provides sustained microbial control across diverse industrial applications [8] [9].

Sol-Gel Coating Systems

Advanced sol-gel coating technologies utilize 2-Phenylphenol as an active antimicrobial component within hybrid silica-titania-methacrylate matrices. Research demonstrates that these coatings achieve 99.9% bacterial reduction within 180 minutes of contact time against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli [9]. The incorporation process maintains the compound's antimicrobial functionality at the coating surface, enabling sustained biocidal activity [9].

Polymer-Based Antimicrobial Systems

In polyurethane lacquer film applications, 2-Phenylphenol functions as a composition modifier that imparts antimicrobial properties to finished coatings. The compound integrates effectively at concentrations ranging from 0.5% to 2.0% by weight, providing broad-spectrum antimicrobial activity without compromising film-forming properties [10]. These formulations demonstrate particular effectiveness in applications requiring both protective coating functionality and microbial control [10].

Medical Textile Applications

Phenolic-based coatings for medical fabrics incorporate 2-Phenylphenol through co-polymerization with amino-terminal ligands, creating materials with exceptional antimicrobial performance. These systems demonstrate effectiveness against multi-resistant pathogens, including six bacterial species and two fungal species, while maintaining non-cytotoxic properties essential for medical applications [11]. The coatings provide 90% bacterial reduction in ex vivo skin testing protocols, validating their potential for healthcare environments [11].

Industrial Preservation Applications

The compound serves as an antimicrobial additive in metalworking fluids, where concentrations of 0.1% to 1.0% by weight provide effective control against bacteria, fungi, and mold while offering additional corrosion inhibition properties [8]. In textile preservation applications, 2-Phenylphenol treatments maintain fabric quality during storage by preventing mold, mildew, and bacterial growth [12].

Performance Characteristics and Durability

Research indicates that 2-Phenylphenol-containing antimicrobial systems demonstrate variable durability depending on environmental exposure conditions. Sol-gel systems show limited endurance under repeated cleaning protocols, highlighting the need for enhanced formulation strategies to improve operational longevity [9]. However, the compound's ECHA approval as a biocide supports its continued use in regulated applications where safety and efficacy are paramount [13].

Table 2: Antimicrobial Applications in Material Science

| Material Type | Application Method | Active Concentration | Target Microorganisms | Antimicrobial Efficacy | Durability Performance | Additional Properties |

|---|---|---|---|---|---|---|

| Sol-gel coatings (glass substrate) | Hybrid silica-titania-methacrylate matrix | Variable (incorporated into matrix) | Staphylococcus aureus, Escherichia coli | 99.9% bacterial reduction (180 min) | Limited endurance under cleaning | Non-cytotoxic, virucidal activity |

| Sol-gel coatings (stainless steel) | Surface coating application | Variable (surface density dependent) | Gram-positive and Gram-negative bacteria | Significant bacterial reduction | Variable based on surface exposure | Surface-active antimicrobial groups |

| Polyurethane lacquer films | Composition modification | 0.5-2.0% w/w | General antimicrobial spectrum | Effective antimicrobial activity | Good coating adhesion | Film-forming properties |

| Phenolic-based coatings (medical fabrics) | Co-polymerization with amino-terminal ligands | Co-polymer formation ratios | Multi-resistant pathogens (6 bacteria, 2 fungi) | 99.9% bacterial reduction | Long-lasting activity demonstrated | Self-cleaning, UV protection |

| Metalworking fluids | Antimicrobial additive incorporation | 0.1-1.0% w/w | Bacteria, fungi, mold | Broad spectrum activity | Stable in fluid systems | Corrosion inhibition |

Role in Polymer Chemistry and Flame Retardant Production

2-Phenylphenol functions as a fundamental chemical precursor in the synthesis of advanced flame retardant systems, particularly in the production of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a critical commercial fire retardant compound [1] [14]. The molecule's structural characteristics enable the formation of highly effective phosphorus-containing flame retardant materials that operate through both gas-phase and condensed-phase mechanisms [15].

Polyethylene Terephthalate Applications

In polyethylene terephthalate (PET) systems, 2-Phenylphenol-derived flame retardants demonstrate exceptional performance characteristics. Research data indicates that DOPO-POSS/FRPET composites achieve limiting oxygen index increases from 26% to 33% at 9 weight percent loading, while simultaneously reducing peak heat release rates by 66.0% and total heat release by 32.4% [16]. The residual char formation at 700 degrees Celsius increases to 23.56% from 18.16% in untreated materials [16].

Flame Retardant Mechanism and Performance

The flame retardant mechanism involves the sequential release of PO- and PO2- radicals during thermal decomposition, providing sustained high concentrations of phosphorus-containing radicals throughout the main decomposition phase of the polymer matrix [15]. This continuous radical release mechanism proves more effective than transient, concentrated radical generation approaches, enabling superior flame retardancy performance [15].

High-Phosphorus Content Systems

Advanced polyphosphonate formulations incorporating 2-Phenylphenol-derived structures achieve remarkable fire performance metrics. Systems containing 10 weight percent of these compounds demonstrate 80% reduction in peak heat release rate and 60.5% reduction in total heat release compared to unmodified polymer systems [15]. The UL-94 rating improves from baseline levels to V-0 classification, indicating exceptional self-extinguishing behavior [15].

Industrial Manufacturing Considerations

The industrial significance of 2-Phenylphenol in flame retardant production extends beyond performance metrics to encompass manufacturing efficiency and cost-effectiveness. The compound's high reactivity with chemicals containing alkenes, Schiff bases, ketones, and carbonyls provides multiple synthetic pathways for developing DOPO-containing derivatives [14]. This versatility enables manufacturers to optimize flame retardant properties for specific polymer applications while maintaining economic viability [14].

Temperature Performance and Thermal Stability

Research demonstrates that 2-Phenylphenol-based flame retardants maintain thermal stability across wide temperature ranges, with effective radical generation occurring throughout the polymer degradation process. The compounds exhibit sustained activity during both the initial and main decomposition phases, providing comprehensive protection against thermal degradation and flame propagation [15].

Table 3: Flame Retardant and Polymer Chemistry Applications

| Polymer System | Chemical Precursor Role | Manufacturing Process | Key Performance Metrics | Flame Retardant Mechanism | Temperature Performance | Application Concentrations |

|---|---|---|---|---|---|---|

| Polyethylene terephthalate (PET) | Precursor to DOPO flame retardant | Condensation with phosphorus trichloride | Forms 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide | PO- and PO2- radical formation | Decomposition releases active radicals | Precursor quantities as required |

| DOPO-POSS/FRPET composites | Additive flame retardant system | Melt compounding at 9 wt% loading | LOI increases to 33% from 26% | Char layer formation and barrier effect | Residual char at 700°C: 23.56% | 9 wt% DOPO-POSS loading |

| Phosphorus-containing polyphosphonate | Phosphaphenanthrene structure source | Polyphosphonate synthesis route | 80% reduction in peak heat release rate | Gas and condensed phase activity | High-temperature stability maintained | 10 wt% PDBA addition |

| High-phosphorus-content flame retardants | High-phosphorus compound synthesis | Sequential decomposition process | 60.5% reduction in total heat release | Continuous radical release mechanism | Sustained radical release during heating | High-content phosphorus systems |

| Styrenic polymer compositions | Phosphorus-containing additive | Blend preparation with red phosphorus | Effective flame-retardancy achievement | Phosphorus-based flame inhibition | Thermal degradation resistance | 0.5-15% by weight |

Dye Carrier Applications in Textile Engineering

2-Phenylphenol represents one of the most effective dye carriers utilized in textile engineering for accelerating the dyeing of synthetic fibers, particularly polyester materials with disperse dyes [17] [18]. The compound functions by reducing the glass transition temperature of polymer fibers and enhancing dye penetration through fiber swelling mechanisms [19].

Polyester Dyeing Enhancement

In polyester fiber dyeing applications, 2-Phenylphenol enables shorter dyeing times at lower temperatures while maintaining superior color depth and uniformity. The compound can be applied through the exhaust method at atmospheric pressure or incorporated into high-temperature beam dyeing processes [18]. Research demonstrates that effective dye carrier action occurs at processing temperatures between 80-130 degrees Celsius, significantly below traditional high-temperature dyeing requirements [20].

Application Methodologies

The technical implementation of 2-Phenylphenol as a dye carrier involves multiple application strategies. The compound can be emulsified directly in water for conventional applications, or utilized as water-soluble sodium salts combined with acid-liberating agents such as ammonium phosphate [18]. At approximately 100 degrees Celsius, the free phenolic compound is liberated to form the active carrier species, which is subsequently removed through alkaline scouring processes [18].

Mechanism of Dye Enhancement

The fundamental mechanism underlying dye carrier effectiveness involves the temporary plasticization of polyester fiber structure, enabling enhanced molecular transport of dye molecules into the polymer matrix. 2-Phenylphenol achieves this effect by reducing the glass transition temperature of the substrate, increasing polymer chain mobility, and improving diffusion coefficients for dye penetration [21] [19].

Industrial Processing Benefits

Commercial textile operations utilizing 2-Phenylphenol dye carriers achieve significant processing advantages including reduced energy consumption, shortened processing cycles, and enhanced production efficiency. The compound enables atmospheric pressure dyeing processes that would otherwise require high-temperature, high-pressure conditions, resulting in substantial cost savings for textile manufacturers [18].

Comparative Performance Data

Studies examining dye carrier effectiveness demonstrate that 2-Phenylphenol and its monochloro derivative rank among the most efficient carriers available for polyester dyeing applications. Performance evaluations indicate superior results compared to alternative carriers including diphenyl, monomethyl naphthalene, and various chlorinated aromatic compounds [18]. The compound provides excellent leveling properties and enhanced color fastness characteristics in finished textile products [20].

Processing Optimization

Research demonstrates that optimal processing conditions for 2-Phenylphenol dye carriers involve careful control of temperature, pH, and treatment duration. The compound shows enhanced effectiveness when combined with leveling agents in polyester/wool mixture applications, particularly in high-temperature processing systems [18]. Typical formulations consist of approximately 70% active ingredients, 15% leveling agent, and supporting processing aids [18].

Table 4: Dye Carrier Applications in Textile Engineering

| Textile Substrate | Dyeing Process | Dye Type Compatibility | Application Method | Mechanism of Action | Processing Conditions | Performance Benefits | Post Treatment Requirements |

|---|---|---|---|---|---|---|---|

| Polyester fibers (PET) | Exhaust method at atmospheric pressure | Disperse dyes | Emulsified carrier in water | Fiber swelling and penetration enhancement | Atmospheric pressure, 100°C | Shorter dyeing time at lower temperature | After-scouring process for carrier removal |

| Synthetic polyester fabrics | High temperature beam dyeing | Low molecular weight disperse dyes | Water-soluble sodium salt formation | Glass transition temperature reduction | Temperature range: 80-130°C | Improved dye uptake efficiency | Alkaline scouring at elevated temperature |

| Polyethylene terephthalate textiles | Disperse dye application at 100°C | Heat-stable dye formulations | Organic solvent co-application | Dye aggregation prevention | pH controlled conditions | Enhanced color depth and uniformity | Thermal treatment for carrier extraction |

| Dyed synthetic fibers | Accelerated dyeing process | Synthetic dye systems | Direct fiber treatment | Molecular transport facilitation | Time: reduced from standard | Reduced energy consumption | Solvent-based cleaning process |

| Polyester/wool mixtures | Leveling agent combined process | Mixed dye applications | Combined with leveling agents | Polymer chain mobility increase | Pressure: atmospheric to elevated | Better dye penetration | Multiple rinse cycles |

Purity

Physical Description

White solid with a characteristic odor; [Merck Index] Light pink crystalline solid; [MSDSonline]

Solid

WHITE CRYSTALS.

White to light purple crystals

Color/Form

Colorless to pinkish crystals

White, flaky crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

286 °C

282.00 to 285.00 °C. @ 760.00 mm Hg

Flash Point

124 °C

Value: 138 degree C Type: closed cup

124 °C c.c.

Heavy Atom Count

Density

1.213 g/cu cm at 25 °C

Relative density (water = 1): 1.2

LogP

log Kow = 3.09

3.09

3.2

Odor

Sweetish odor

Phenolic odo

Decomposition

Appearance

Melting Point

59 °C

56 °C

58-60 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

MeSH Pharmacological Classification

ATC Code

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AE - Phenol and derivatives

D08AE06 - Biphenylol

Mechanism of Action

A genome-wide transcriptome analysis of the cellular responses of Staphylococcus aureus (S. aureus) when exposed to 0.82 mM of ortho-phenylphenol (OPP) for 20 and 60 min /was performed/ ... OPP downregulated the biosynthesis of many amino acids, which are required for protein synthesis. In particular, the genes encoding the enzymes of the diaminopimelate (DAP) pathway which results in lysine biosynthesis were significantly downregualted. Intriguingly, ... the transcription of genes encoding ribosomal proteins was upregulated by OPP and at the same time, the genes encoding iron acquisition and transport were downregulated. The genes encoding virulence factors were upregulated and genes encoding phospholipids were downregulated upon 20 min exposure to OPP ... Using microarray analysis ... revealed novel information regarding the mode of action of OPP on Staphylococcus: OPP inhibits anabolism of many amino acids and highly downregulates the genes that encode the enzymes involved in the DAP pathway. Lysine and DAP are essential for building up the peptidoglycan cell wall. It was concluded that the mode of action of OPP is similar to the mechanism of action of some antibiotics. The discovery of this phenomenon provides useful information that will benefit further antimicrobial research on S. aureus.

Vapor Pressure

0.002 [mmHg]

2.0X10-3 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 0.07

Pictograms

Irritant;Environmental Hazard

Other CAS

61788-42-9

Absorption Distribution and Excretion

Male F344 rats were treated with 0, 15, 50, 125, 250, 500, 1000 mg/kg of ortho-phenylphenol (OPP) and its radiocarbon analogue via oral gavage. The dosed rats were euthanized after 24 hr, and the proteins were extracted from the liver, kidney, and bladder. The amount of radioactivity associated with the extracted protein was quantified ... Protein binding in liver and kidney exhibited a linear or modest curvilinear relationship over the dose range studied. In the urinary bladder, however, a pronounced nonlinear relationship between protein adduct levels and administered dose was observed. The measured protein adduct levels were in agreement with the predicted concentrations of phenylbenzoquinone based on a proposed mechanism involving free phenylhydroquinone autoxidation in the urine. Unlike protein binding, DNA adducts measured from the same bladder samples did not show a significant difference from the control group ...

The validity of in vitro and in vivo methods for the prediction of percutaneous penetration in humans was assessed using the fungicide ortho-phenylphenol (OPP) (log Po/w 3.28, MW 170.8, solubility in water 0.7 g/L). In vivo studies were performed in rats and human volunteers, applying the test compound to the dorsal skin and the volar aspect of the forearm, respectively. In vitro studies were performed using static diffusion cells with viable full-thickness skin membranes (rat and human), nonviable epidermal membranes (rat and human), and a perfused pig ear model. For the purpose of conducting in vitro/in vivo comparisons, standardized experimental conditions were used with respect to dose (120 ug OPP/sq cm), vehicle (60% aqueous ethanol), and exposure duration (4 hr). In human volunteers, the potentially absorbed dose (amount applied minus dislodged) was 105 ug/sq cm, while approximately 27% of the applied dose was excreted with urine within 48 hr. In rats these values were 67 ug/sq cm and 40%, respectively. In vitro methods accurately predicted human in vivo percutaneous absorption of OPP on the basis of the potential absorbed dose. With respect to the other parameters studied (amount systemically available, maximal flux), considerable differences were observed between the various in vitro models ...

Excreted in mammals principally as the parent compound & as the glucuronide & sulfate conjugates.

For more Absorption, Distribution and Excretion (Complete) data for o-Phenylphenol (7 total), please visit the HSDB record page.

Metabolism Metabolites

Dogs & cats also excrete urinary sulfonic acid & glucuronic acid metabolites of o-phenylphenol, although the parent compound predominates.

(14)C-ortho-Phenylphenol was applied onto the skin of the forearm of 6 volunteers for 8 hr at a dose of 0.4 mg/person (0.006 mg/kg bw). ... Sulfation was the major metabolic pathway, accounting for 69% of the metabolites, while conjugates of 2-phenylhydroquinone accounted for 15%. Little or no free ortho-phenylphenol was present in the urine, & no free 2-phenylhydroquinone or 2-phenyl-1,4-benzoquinone was detected.

ortho-Phenylphenol was converted to phenylhydroquinone by microsomal cytochrome P450 in vitro. Phenylhydroquinone was oxidized to phenylquinone by cumene hydroperoxide-supported microsomal cytochrome P450, & phenylquinone was reduced back to phenylhydroquinone by cytochrome P450 reductase, providing direct evidence of redox cycling of ortho-phenylphenol.

For more Metabolism/Metabolites (Complete) data for o-Phenylphenol (12 total), please visit the HSDB record page.

2-phenylphenol has known human metabolites that include 2,5-dihydroxybiphenyl.

Associated Chemicals

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Food Additives -> PRESERVATIVE; -> JECFA Functional Classes

Cosmetics -> Preservative

Fungicides

Methods of Manufacturing

Either synthesized directly or isolated as a byproduct in the production of phenol by the hydrolysis of monochlorobenzene.

Prepared from phenyl ether.

Biphenyl (sulphonation/alkali fusion; coproduced with p-phenylphenol). Chlorobenzene (arylation/base-catalyzed hydrolysis; coproduced with p-phenylphenol). Xylenol, mixed (fractionation/alkali extraction; coproduced with biphenyl)

For more Methods of Manufacturing (Complete) data for o-Phenylphenol (7 total), please visit the HSDB record page.

General Manufacturing Information

The tendency /of o-phenylphenol/ to scald citrus fruits is reduced by addition of hexamine.

Water sol sodium salt of o-phenylphenol is used for protecting water extendable paints against decomposition prior to use and is employed as a preservative for proteins and other types of decomposable adhesives. In dish washing formulations, vegetable wax, and in paper dipping for food storage. /o-Phenylphenol sodium/

Canadian tolerance on apples and pears: 5 ppm.

Should not be used on growing plants.

For more General Manufacturing Information (Complete) data for o-Phenylphenol (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Separation and assay by high pressure liquid chromatography, of biphenyl and its hydroxylated derivatives.

Analysis of air samples by gas chromatography.

Residues in fruit wrappers or citrus peel /are/ determined by colorimetry of derivatives, by hplc, or by glc.

EPA-B Method PMD-PFH.l Determination of Phenols and Chlorophenols by Gas Chromatography (TCD-IS-BSA Derivatization).

Clinical Laboratory Methods

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

Stability Shelf Life

Dates

Inhibition Mechanisms of

Yue Yu, Landon C Mills, Derek L Englert, Christina M PaynePMID: 31545606 DOI: 10.1021/acs.jpcb.9b05252

Abstract

Naturally occurring enzymatic pathways enable highly specific, rapid thiophenic sulfur cleavage occurring at ambient temperature and pressure, which may be harnessed for the desulfurization of petroleum-based fuel. One pathway found in bacteria is a four-step catabolic pathway (the 4S pathway) converting dibenzothiophene (DBT), a common crude oil contaminant, into 2-hydroxybiphenyl (HBP) without disrupting the carbon-carbon bonds. 2'-Hydroxybiphenyl-2-sulfinate desulfinase (), the rate-limiting enzyme in the enzyme cascade, is capable of selectively cleaving carbon-sulfur bonds. Accordingly, understanding the molecular mechanisms of

activity may enable development of the cascade as industrial biotechnology. Based on crystallographic evidence, we hypothesized that

undergoes an active site conformational change associated with the catalytic mechanism. Moreover, we anticipated this conformational change is responsible, in part, for enhancing product inhibition.

IGTS8

was recombinantly produced and purified via

BL21 to test these hypotheses. Activity and the resulting conformational change of

in the presence of HBP were evaluated. The activity of recombinant

was comparable to the natively expressed enzyme and was inhibited via competitive binding of the product, HBP. Using circular dichroism, global changes in

conformation were monitored in response to HBP concentration, which indicated that both product and substrate produced similar structural changes. Molecular dynamics (MD) simulations and free energy perturbation with Hamiltonian replica exchange molecular dynamics (FEP/λ-REMD) calculations were used to investigate the molecular-level phenomena underlying the connection between conformation change and kinetic inhibition. In addition to the HBP, MD simulations of

bound to common, yet structurally diverse, crude oil contaminants 2',2-biphenol (BIPH), 1,8-naphthosultam (NTAM), 2-biphenyl carboxylic acid (BCA), and 1,8-naphthosultone (NAPO) were performed. Analysis of the simulation trajectories, including root-mean-square fluctuation (RMSF), center of mass (COM) distances, and strength of nonbonded interactions, when compared with FEP/λ-REMD calculations of ligand binding free energy, showed excellent agreement with experimentally determined inhibition constants. Together, the results show that the combination of a molecule's hydrophobicity and nonspecific interactions with nearby functional groups contributes to a competitive inhibition mechanism that locks

in a closed conformation and precludes substrate access to the active site.

Control of Aliivibrio fischeri Luminescence and Decrease in Bioluminescence by Fungicides

Hitomi Kuwahara, Junko Ninomiya, Hiroshi MoritaPMID: 30249967 DOI: 10.4265/bio.23.85

Abstract

Studies have reported that cell density, ultraviolet (UV) irradiation, and redox reactions, can induce bioluminescence in bacteria. Conversely, the relationship between seawater components and luminescence is not well understood. The efficacy of marine luminous bacteria as biosensors, and their reactivity to fungicides (for example postharvest pesticides) are also unknown. Therefore, we studied the relationship between the luminescence of Aliivibrio fischeri and the composition of artificial seawater media and analyzed the toxicity of fungicides using A. fischeri grown only with the elements essential to induce luminescence. Luminescence was activated in the presence of KCl, NaHCO, and MgSO

. In addition, we cultivated A. fischeri with other compounds, including K

, HCO

, and SO

ions. These results suggested that A. fischeri requires K

, HCO

, and SO

ions to activate cell density-independent luminescence. Additionally, A. fischeri cultured in 2.81% NaCl solutions containing KCl, NaHCO

, and MgSO

exhibited a decrease in luminescence in the presence of sodium orthophenylphenol at >10 ppm. This result suggests that A. fischeri can be used as a biosensor to detect the presence of sodium ortho-phenylphenol.

A laccase Gl-LAC-4 purified from white-rot fungus Ganoderma lucidum had a strong ability to degrade and detoxify the alkylphenol pollutants 4-n-octylphenol and 2-phenylphenol

Hao Wang, Wei Deng, Mengheng Shen, Ge Yan, Wei Zhao, Yang YangPMID: 33508740 DOI: 10.1016/j.jhazmat.2020.124775

Abstract

In this study, the ability of laccase Gl-LAC-4, purified from Ganoderma lucidum, to degrade and detoxify two representative alkylphenol pollutants, 4-n-octylphenol and 2-phenylphenol, was systematically studied. Gl-LAC-4 laccase had a very strong ability to degrade high concentrations of 4-n-octylphenol, 2-phenylphenol, and alkylphenol mixtures. The degradation speed of Gl-LAC-4 toward 2-phenylphenol was very fast. Gl-LAC-4 displayed strong tolerance for a variety of metal salts and organic solvents in the degradation of alkylphenols. Gl-LAC-4 showed strong tolerance for high concentrations of various metal salts, such as MgSO, MnSO

, Na

SO

, CuSO

, ZnSO

, CdSO

, and K

SO

, in the degradation of 4-n-octylphenol and 2-phenylphenol.In the case of the same metal cation, the inhibitory effect of the metal salt with Cl

as the anion on the degradation of 4-n-octylphenol and 2-phenylphenol by laccase was stronger than that of the metal salt with SO

as the anion. An increase in the number of chloride ions caused a greater inhibitory effect on alkylphenol degradation by laccase. Gl-LAC-4 exhibited strong tolerance for glycerol, ethylene glycol, butanediol, propylene glycol, and organic solvent mixtures in the degradation of alkylphenols. Gl-LAC-4 treatment significantly reduced or eliminated the phytotoxicity of 4-n-octylphenol and 2-phenylphenol.

Comparison of electrolized water and multiple chemical sanitizer action against heat-resistant molds (HRM)

Andrieli Stefanello, Lísia Nicoloso Magrini, Jéssica Gonçalves Lemos, Marcelo Valle Garcia, Angélica Oliver Bernardi, Alexandre José Cichoski, Marina Venturini CopettiPMID: 32961522 DOI: 10.1016/j.ijfoodmicro.2020.108856

Abstract

This study aimed to evaluate the sensitivity of heat-resistant molds isolated from spoiled thermally processed foods to antimicrobial compounds used for food industry sanitation. An ortho-phenylphenol-based smoke generator sanitizer, liquid chemical sanitizers (benzalkonium chloride, biguanide, iodine, peracetic acid, and sodium hypochlorite), and acidic and alkaline electrolyzed water were used against Aspergillus australensis (MB 2579; NFF 02), Aspergillus aureoluteus (NFC1), Paecilomyces fulvus (PFF 01), Paecilomyces niveus (PNT 01; PNDC 01; PNB1 01), and Paecilomyces variotii (PV 01; PV 01; PVCH 03). The fungal strains were exposed separately to liquid sanitizers and electrolyzed water in stainless steel discs for 15 min following the European Committee for Standardization (CEN) recommendations. Moreover, the fungal strains were exposed to the smoke generator sanitizer for 7 h following French protocol NF-T-72281. The best results of fungal inactivation were achieved when the highest concentration specified in the label of these sanitizers was tested. On the opposite, the lowest concentration specified in the label should be avoided since it was ineffective in most cases (94%). The ortho-phenyphenol-based smoke generator sanitizer and peracetic acid (1%) showed the best results of spore inactivation, while iodine and benzalkonium chloride achieved satisfactory results against the strains evaluated. Sodium hypochlorite and biguanide were ineffective against most of the fungi studied at all concentrations tested. Acidic and basic electrolyzed water was also ineffective to achieve the 3-log CFU reduction required in the concentrations tested. In general, Paecilomyces spp. was more sensitive than Aspergillus spp. against all sanitizers evaluated, whereas A. aureoluteus NFC1 was resistant to all agents and concentrations tested. The heat-resistant fungal strains showed varied sensitivity against the different agents. Notably, the two most effective commercial sanitizers against the heat-resistant strains were ineffective against the filamentous fungi recommended for sanitizer testing (A. brasiliensis ATCC 16404), which demonstrates the relevance of testing fungal isolates that cause spoilage to choose the most effective compound and obtain the best results of fungal control.New approach for the determination of ortho-phenylphenol exposure by measurement of sulfate and glucuronide conjugates in urine using liquid chromatography-tandem mass spectrometry

René Bérubé, Patrick Bélanger, Jean-François Bienvenu, Pierre Dumas, Gilles Provencher, Éric Gaudreau, Normand FleuryPMID: 30229309 DOI: 10.1007/s00216-018-1339-5

Abstract

Ortho-phenylphenol (OPP) has been widely used as a fungicide and preservative. Although low-dose studies have demonstrated its low toxicity in animals and humans, high-dose exposure to this contaminant has toxic effects that range from skin irritation to bladder cancer. Thus far, monitoring of OPP exposure in the general population has been performed by measuring OPP after urine hydrolysis with the β-glucuronidase/arylsulfatase enzyme and sometimes by the use of a mineral acid. We developed a sensitive, accurate, and robust method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to specifically measure two-phase II OPP metabolites excreted in human urine, OPP sulfate (OPP-S), and OPP glucuronide (OPP-G). Comparative analysis of urine samples from 50 volunteers living in the Quebec City area using a direct method and phosphoric acid hydrolysis method previously developed in our laboratory showed no statistically significant difference (p value for paired t test = 0.701) in OPP concentrations. Moreover, a significant difference showed that underestimation (p value for paired t test = 0.025) occurs when β-glucuronidase/arylsulfatase enzyme deconjugation is used. The LOD achieved by the direct method permits the detection of OPP-S and OPP-G metabolites in urine at the submicrogram per liter level. Graphical abstract ᅟ.Sensitivity of food spoilage fungi to a smoke generator sanitizer

Angélica Olivier Bernardi, Tamires Santos da Silva, Andrieli Stefanello, Marcelo Valle Garcia, Gilson Parussolo, Rosa C Prestes Dornelles, Marina Venturini CopettiPMID: 30205309 DOI: 10.1016/j.ijfoodmicro.2018.09.004

Abstract

Smoke generator sanitizers are easy to handle and can access to hard-to-reach places. They are a promising alternative for controlling food and air borne fungi, which are known to cause losses in the bakery, meat, and dairy industries. Therefore, the present study aimed to evaluate the efficiency of a smoke generator sanitizer based on orthophenylphenol against ten fungal species relevant to food spoilage. The tests were carried out according to the norms by the French protocol NF-T-72281, with adaptations specific for disinfectants diffused in the air. The tests were performed in an enclosed room of approximately 32 m. Aspergillus brasiliensis (ATCC 16404), Candida albicans (ATCC 10231), Aspergillus flavus (ATCC 9643), Aspergillus chevalieri (IMI 211382), Cladosporium cladosporioides (IMI 158517), Lichtheima corymbifera (CCT 4485), Mucor hiemalis (CCT 4561), Penicillium commune (CCT 7683), Penicillium polonicum (NGT 33/12), and Penicillium roqueforti (IMI 217568) were exposed to the smoke generator sanitizer for 7 h. The product was efficient against C. albicans and C. cladosporioides, although it was unable to reduce 4 log of the other tested species. The variable sensitivity of the fungal species to the sanitizer emphasizes the importance of confronting a target microorganism (causing problems in a specific food industry) with the sanitizer aiming to control it and obtain satisfactory results in hygiene programs.

Development of an Integrated Syringe-Pump-Based Environmental-Water Analyzer ( iSEA) and Application of It for Fully Automated Real-Time Determination of Ammonium in Fresh Water

Jian Ma, Peicong Li, Zhaoying Chen, Kunning Lin, Nengwang Chen, Yiyong Jiang, Jixin Chen, Bangqin Huang, Dongxing YuanPMID: 29730934 DOI: 10.1021/acs.analchem.8b01490

Abstract

The development of a multipurpose integrated syringe-pump-based environmental-water analyzer ( iSEA) and its application for spectrophotometric determination of ammonium is presented. The iSEA consists of a mini-syringe pump equipped with a selection valve and laboratory-programmed software written by LabVIEW. The chemistry is based on a modified indophenol method using o-phenylphenol. The effect of reagent concentrations and sample temperatures was evaluated. This fully automated analyzer had a detection limit of 0.12 μM with sample throughput of 12 h. Relative standard deviations at different concentrations (0-20 μM) were 0.23-3.36% ( n = 3-11) and 1.0% ( n = 144, in 24 h of continuous measurement, ∼5 μM). Calibration curves were linear ( R

= 0.9998) over the range of 0-20 and 0-70 μM for the detection at 700 and 600 nm, respectively. The iSEA was applied in continuous real-time monitoring of ammonium variations in a river for 24 h and 14 days. A total of 1802 samples were measured, and only 0.4% was outlier data (≥3 sigma residuals). Measurements of reference materials and different aqueous samples ( n = 26) showed no significant difference between results obtained by reference and present methods. The system is compact (18 cm × 22 cm × 24 cm), portable (4.8 kg), and robust (high-resolution real-time monitoring in harsh environments) and consumes a small amount of chemicals (20-30 μL/run) and sample/standards (2.9 mL/run).

Highly effective catalytic peroxymonosulfate activation on N-doped mesoporous carbon for o-phenylphenol degradation

Jifei Hou, Shasha Yang, Haiqin Wan, Heyun Fu, Xiaolei Qu, Zhaoyi Xu, Shourong ZhengPMID: 29407810 DOI: 10.1016/j.chemosphere.2018.01.031

Abstract

As a broad-spectrum preservative, toxic o-phenylphenol (OPP) was frequently detected in aquatic environments. In this study, N-doped mesoporous carbon was prepared by a hard template method using different nitrogen precursors and carbonization temperatures (i.e., 700, 850 and 1000 °C), and was used to activate peroxymonosulfate (PMS) for OPP degradation. For comparison, mesoporous carbon (CMK-3) was also prepared. Characterization results showed that the N-doped mesoporous carbon samples prepared under different conditions were perfect replica of their template. In comparison with ethylenediamine (EDA) and dicyandiamide (DCDA) as the precursors, N-doped mesoporous carbon prepared using EDA and carbon tetrachloride as the precursors displayed a higher catalytic activity for OPP degradation. Increasing carbonization temperature of N-doped mesoporous carbon led to decreased N content and increased graphitic N content at the expense of pyridinic and pyrrolic N. Electron paramagnetic resonance (EPR) analysis showed that PMS activation on N-doped mesoporous carbon resulted in highly active species and singlet oxygen, and catalytic PMS activation for OPP degradation followed a combined radical and nonradical reaction mechanism. Increasing PMS concentration enhanced OPP degradation, while OPP degradation rate was independent on initial OPP concentration. Furthermore, the dependency of OPP degradation on PMS concentration followed the Langmuir-Hinshelwood model, reflecting that the activation of adsorbed PMS was the rate controlling step. Based on the analysis by time-of-flight mass spectrometry, the degradation pathway of OPP was proposed.Biodesulfurization of Thiophenic Compounds by a 2-Hydroxybiphenyl-Resistant Gordonia sp. HS126-4N Carrying dszABC Genes

Nasrin Akhtar, Kalsoom Akhtar, Muhammad A GhauriPMID: 29264784 DOI: 10.1007/s00284-017-1422-8

Abstract

Microorganisms can metabolize or transform a range of known chemical compounds present in fossil fuels by naturally having highly specific metabolic activities. In this context, the microbial desulfurization of fuels is an attractive and alternative process to the conventional hydrodesulfurization (HDS) process, since the thiophenic sulfur containing compounds such as dibenzothiophene (DBT) and benzothiophene (BT) cannot be removed by HDS. A DBT desulfurizing mesophilic bacterium, identified on the basis of 16S rRNA gene sequence as Gordonia sp. HS126-4N (source: periphery soil of a coal heap) has been evaluated for its biodesulfurization traits and potential to desulfurize the thiophenic compounds. The HPLC and LC/MS analyses of the metabolites produced from DBT desulfurization and PCR-based nucleotide sequence confirmation of the key desulfurizing genes (dszA/dszB/dszC) proved that HS126-4N could convert DBT to 2-hydroxybiphenyl (2-HBP) via the 4S pathway. The isolate could convert 0.2 mM of DBT to 2-HBP within 48 h and was reasonably tolerant against the inhibitory effect of 2-HBP (retained 70% of growth at 0.5 mM 2-HBP). The isolated biocatalyst desulfurized/degraded 100% of 0.2 mM of 4-methyl DBT, 2,8-dimethyl DBT, BT and 3-methyl BT within 108 h. The capabilities to survive and desulfurize a broad range of thiophenic sulfur containing substrates as well as less inhibition by the 2-HBP suggest that HS126-4N could be a potential candidate for improved biodesulfurization/organic sulfur removal from fossil fuels.Metabolic pathway and cell adaptation mechanisms revealed through genomic, proteomic and transcription analysis of a Sphingomonas haloaromaticamans strain degrading ortho-phenylphenol

Chiara Perruchon, Sotirios Vasileiadis, Constantina Rousidou, Evangelia S Papadopoulou, Georgia Tanou, Martina Samiotaki, Constantinos Garagounis, Athanasios Molassiotis, Kalliope K Papadopoulou, Dimitrios G KarpouzasPMID: 28743883 DOI: 10.1038/s41598-017-06727-6